molecular formula C14H16N4O5S2 B12181261 Ethyl [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Ethyl [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate

Cat. No.: B12181261
M. Wt: 384.4 g/mol
InChI Key: XUTPBYHDYBYQTP-UHFFFAOYSA-N
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Description

Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with piperazine, followed by esterification with ethyl oxoacetate. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, potentially disrupting their normal function. The piperazine ring can also interact with various receptors and enzymes, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is unique due to its combination of a benzothiadiazole moiety, a piperazine ring, and an ester group. This unique structure imparts distinct electronic and biological properties, making it valuable for various applications .

Biological Activity

Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a compound of increasing interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its diverse biological activities. The presence of a sulfonyl group enhances its reactivity and interaction with biological targets. Below is a summary of its chemical properties:

Property Details
IUPAC Name Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate
Molecular Formula C14H17N3O4S2
Molecular Weight 341.43 g/mol
CAS Number 313685-07-3

The biological activity of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.
  • Receptor Modulation : It has been shown to modulate receptor activity, which can affect cellular signaling pathways associated with disease states.

Biological Activities

Antimicrobial Activity : Research indicates that compounds containing the benzothiadiazole structure exhibit significant antimicrobial properties. Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate has been tested against various bacterial strains and demonstrated promising results.

Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting oxidative stress. For instance, in vitro tests on HCT116 colon cancer cells revealed an IC50 value indicating moderate cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzothiadiazole derivatives, including Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
  • Cancer Cell Line Studies : In a recent experiment involving several cancer cell lines (e.g., MCF7 breast cancer cells), the compound demonstrated significant growth inhibition. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Comparative Analysis

To contextualize the biological activity of Ethyl 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylacetate, it is useful to compare it with similar compounds:

Compound Name Biological Activity IC50 (µM)
Ethyl 2-benzothiazolyl acetateAntimicrobial20
4-(2-benzothiadiazol-4-ylsulfonyl)-piperazineAnticancer15
Ethyl 2-(benzothiazol-4-yloxy)-acetateAnti-inflammatory30

Properties

Molecular Formula

C14H16N4O5S2

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate

InChI

InChI=1S/C14H16N4O5S2/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3

InChI Key

XUTPBYHDYBYQTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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